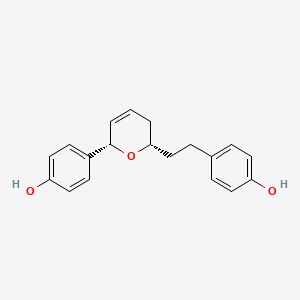
4-(2,4-Dimethylheptan-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethylheptan-3-yl)phenol is an organic compound with the molecular formula C15H24O. It is a type of alkylphenol, which is a class of compounds known for their diverse industrial applications. This compound is characterized by a phenolic group attached to a branched alkyl chain, making it a versatile chemical in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylheptan-3-yl)phenol typically involves the alkylation of phenol with a suitable alkyl halide under acidic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2,4-dimethylheptan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dimethylheptan-3-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkylphenols with reduced functional groups.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-(2,4-Dimethylheptan-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of surfactants, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethylheptan-3-yl)phenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the alkyl chain can interact with lipid membranes, altering their properties. These interactions can lead to various biological effects, including antimicrobial activity and disruption of endocrine functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol: Similar structure with a nonyl group instead of the 2,4-dimethylheptan-3-yl group.
Octylphenol: Contains an octyl group attached to the phenol.
4-tert-Butylphenol: Features a tert-butyl group on the phenol.
Uniqueness
4-(2,4-Dimethylheptan-3-yl)phenol is unique due to its specific branched alkyl chain, which imparts distinct physical and chemical properties compared to other alkylphenols. This uniqueness makes it suitable for specialized applications where specific interactions with biological or chemical systems are required.
Propriétés
IUPAC Name |
4-(2,4-dimethylheptan-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-6-12(4)15(11(2)3)13-7-9-14(16)10-8-13/h7-12,15-16H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQABNOBNXAJBFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C1=CC=C(C=C1)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726855 |
Source


|
| Record name | 4-(2,4-Dimethylheptan-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158978-65-4 |
Source


|
| Record name | 4-(2,4-Dimethylheptan-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)

![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)

